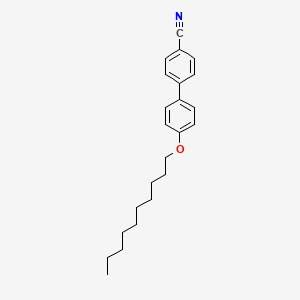

Ethynyloxybenzene

Overview

Description

Ethynyloxybenzene, also known as (ethynyloxy)benzene or ethynyl phenyl ether, is a chemical compound with the molecular formula C8H6O . It has a molecular weight of 118.1326 .

Molecular Structure Analysis

The molecular structure of ethynyloxybenzene consists of an ethynyl group (C≡CH) attached to a benzene ring via an oxygen atom . This structure can be represented in 3D models .Physical And Chemical Properties Analysis

Ethynyloxybenzene has a density of 1.038g/cm3, a boiling point of 162°C at 760 mmHg, and a refractive index of 1.534 . It also has a flash point of 50.2°C and a vapour pressure of 2.89mmHg at 25°C .Scientific Research Applications

Kinetics and Mechanism of Hydrocarbon Hydroxylation

Ethynyloxybenzene derivatives are studied for their role in hydrocarbon hydroxylation. A research on Ethylbenzene dehydrogenase (EBDH) demonstrated its ability to catalyze oxygen-independent, stereospecific hydroxylation of ethylbenzene, offering insights into anaerobic oxidation of nonactivated hydrocarbons and potential technical applications in enzymatic reactions (Szaleniec et al., 2007).

Host–Guest Interactions in Crystalline State

Ethynyloxybenzene compounds have unique properties in forming host–guest complexes. The coupling of 1-ethynyl-3-hydroxybenzene with 1,2-diiodobenzene, for example, forms a complex that crystallizes in a screw-type arrangement, stabilized by hydrogen bonds. This leads to unexpected host–guest interactions in the crystalline state (Schmittel et al., 2001).

Metabolic Activation and DNA Damage

Research on the metabolic activation of carcinogenic ethylbenzene, a derivative of ethynyloxybenzene, revealed its role in causing oxidative DNA damage. Metabolites like ethylhydroquinone and 4-ethylcatechol, formed from ethylbenzene, were shown to cause DNA damage in the presence of certain metal ions, contributing to the understanding of carcinogenesis mechanisms related to ethylbenzene (Midorikawa et al., 2004).

Catalytic Potential of Ethylbenzene Dehydrogenase

Ethylbenzene dehydrogenase, an enzyme associated with ethynyloxybenzene derivatives, has been studied for its substrate and inhibitor spectra. This enzyme is known for its role in the hydroxylation of different alkylaromatic and heterocyclic compounds, offering potential for industrial applications in producing alcohols via hydroxylation of aromatic hydrocarbons (Knack et al., 2012).

DNA Damage from Sunlight-Irradiated Ethylbenzene

Studies have shown that sunlight-irradiated ethylbenzene, related to ethynyloxybenzene, can cause DNA damage. This damage is induced by the peroxide and hydrogen peroxide derived from the irradiated ethylbenzene, providing insights into the carcinogenic properties of such compounds (Toda et al., 2003).

Catalytic Hydroxylation of Ethylbenzene

Further research on ethynyloxybenzene derivatives includes the study of catalytic hydroxylation by ethylbenzene dehydrogenase. The enzyme's electrocatalytic activitywith nonactivated ethylbenzene and other substrates has been demonstrated, showcasing its potential in catalytic systems and providing insights into the kinetics of the EBDH catalytic mechanism (Kalimuthu et al., 2015).

properties

IUPAC Name |

ethynoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O/c1-2-9-8-6-4-3-5-7-8/h1,3-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCNOCJDGPFRNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#COC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195476 | |

| Record name | Ethynyloxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethynyloxybenzene | |

CAS RN |

4279-76-9 | |

| Record name | Ethynyloxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004279769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethynyloxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

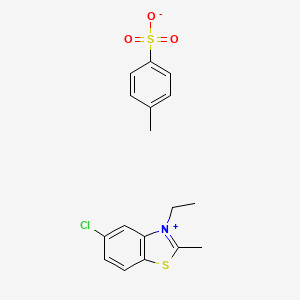

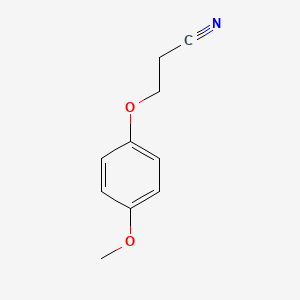

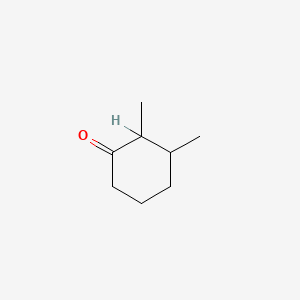

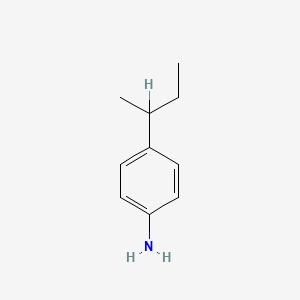

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid, 2,3,6,7-tetrahydro-11-oxo-, 1,1-dimethylethyl ester](/img/structure/B1345588.png)